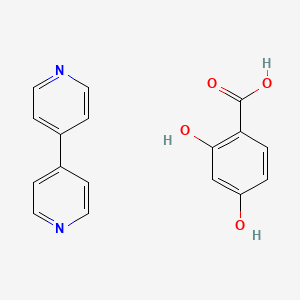
2,4-Dihydroxybenzoic acid;4-pyridin-4-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxybenzoic acid;4-pyridin-4-ylpyridine is a compound that combines two distinct chemical structures: 2,4-Dihydroxybenzoic acid and 4-pyridin-4-ylpyridine. . 4-pyridin-4-ylpyridine, on the other hand, is a bipyridine derivative known for its applications in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dihydroxybenzoic acid can be synthesized from resorcinol via the Kolbe-Schmitt reaction, which involves the carboxylation of resorcinol in the presence of potassium carbonate at high temperatures and pressures . The reaction typically proceeds as follows:
C6H4(OH)2+CO2→C6H3(OH)2COOH
4-pyridin-4-ylpyridine can be synthesized through various methods, including the coupling of pyridine derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of 2,4-Dihydroxybenzoic acid often involves the same Kolbe-Schmitt reaction but on a larger scale, with optimized conditions to maximize yield and purity. For 4-pyridin-4-ylpyridine, industrial methods may include continuous flow synthesis and other scalable techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Can be reduced to form hydroquinones.
Substitution: Undergoes electrophilic aromatic substitution reactions.
4-pyridin-4-ylpyridine is known for its ability to form coordination complexes with metals, making it useful in catalysis and materials science.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution often involves reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
2,4-Dihydroxybenzoic acid has applications in:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its role as a degradation product of cyanidin glycosides in plants.
Medicine: Investigated for its potential antioxidant properties.
Industry: Used in the production of dyes and other chemicals.
4-pyridin-4-ylpyridine is widely used in:
Coordination Chemistry: Forms complexes with metals for catalysis.
Materials Science: Used in the development of new materials with specific properties.
Pharmaceuticals: Investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action for 2,4-Dihydroxybenzoic acid involves its ability to act as an antioxidant, scavenging free radicals and reducing oxidative stress. It also plays a role in plant immunity by undergoing glucosylation, which enhances disease resistance .
4-pyridin-4-ylpyridine acts primarily through its ability to form coordination complexes with metals, which can then participate in various catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxybenzoic acid: Another dihydroxybenzoic acid with hydroxyl groups at different positions.
2,5-Dihydroxybenzoic acid: Similar structure but with hydroxyl groups at the 2 and 5 positions.
4,4’-Bipyridine: Similar to 4-pyridin-4-ylpyridine but with a different substitution pattern.
Uniqueness
2,4-Dihydroxybenzoic acid is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity. 4-pyridin-4-ylpyridine is unique for its ability to form stable coordination complexes, making it valuable in catalysis and materials science.
Properties
CAS No. |
920986-56-7 |
|---|---|
Molecular Formula |
C17H14N2O4 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
2,4-dihydroxybenzoic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.C7H6O4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;8-4-1-2-5(7(10)11)6(9)3-4/h1-8H;1-3,8-9H,(H,10,11) |
InChI Key |
QQDHTEYLNRVXDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)O.C1=CN=CC=C1C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


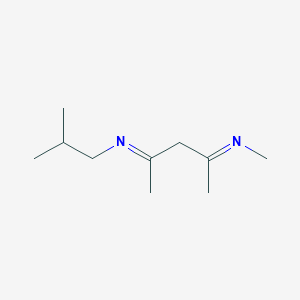

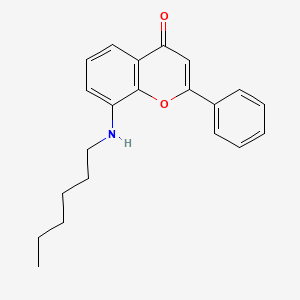
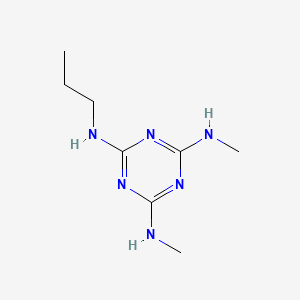
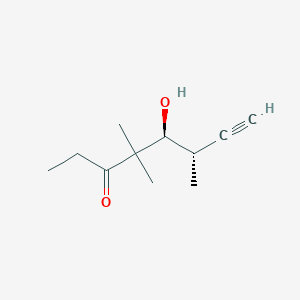

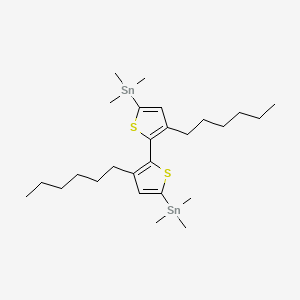
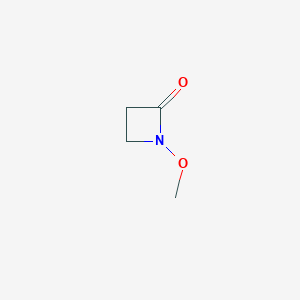
![N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14197523.png)
![2-(2-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14197528.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)-](/img/structure/B14197529.png)
![[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone](/img/structure/B14197536.png)
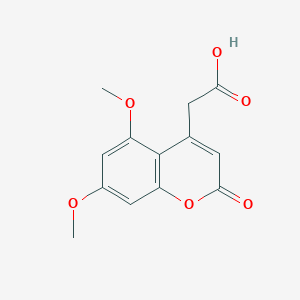
![5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde](/img/structure/B14197560.png)
